
5-Formyl-2-methoxyphenylboronic acid
説明
5-Formyl-2-methoxyphenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in synthetic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-boron bonds. While the provided papers do not directly discuss 5-formyl-2-methoxyphenylboronic acid, they do provide insights into the properties and reactivity of related compounds, which can be extrapolated to understand the behavior of 5-formyl-2-methoxyphenylboronic acid.
Synthesis Analysis
The synthesis of related boronic acids typically involves lithium-halogen exchange reactions followed by a reaction with triisopropylborate, as seen in the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . This method could potentially be adapted for the synthesis of 5-formyl-2-methoxyphenylboronic acid by starting with an appropriately substituted bromoarene.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the boron atom bonded to two hydroxyl groups and an aryl group. The presence of substituents on the aryl group can significantly influence the molecular conformation and the acidity of the boronic acid. For instance, the presence of an electron-withdrawing group, such as a trifluoromethyl group, increases the acidity of the boronic acid .
Chemical Reactions Analysis
Boronic acids are known for their versatility in chemical reactions, including Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds. The papers describe the use of boronic acids in Suzuki cross-coupling to yield various heteroarylpyrimidines . The reactivity of 5-formyl-2-methoxyphenylboronic acid in such reactions would likely be influenced by the electron-donating methoxy group and the electron-withdrawing formyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For example, the electron-withdrawing trifluoromethyl group in 5-trifluoromethyl-2-formylphenylboronic acid increases its acidity and affects its antimicrobial activity . The presence of a methoxy group in 5-formyl-2-methoxyphenylboronic acid would likely affect its solubility and stability, as well as its reactivity in chemical reactions.
科学的研究の応用
Fluorescence Quenching Mechanisms
5-Formyl-2-methoxyphenylboronic acid and its derivatives are studied for their role in fluorescence quenching mechanisms. Research demonstrates that these compounds, including 5-chloro-2-methoxyphenylboronic acid (5CMPBA), exhibit fluorescence quenching, particularly when interacting with aniline as a quencher. The Stern-Volmer kinetics, applied in these studies, reveal insights into the quenching parameters and mechanisms, suggesting a static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Antimicrobial Activity
Compounds similar to 5-Formyl-2-methoxyphenylboronic acid, like 5-Trifluoromethyl-2-formyl phenylboronic acid, have been synthesized and explored for their antimicrobial properties. These studies highlight the compound's inhibitory action against organisms like Candida albicans and Bacillus cereus, offering potential as antibacterial agents. The influence of electron-withdrawing substituents on the acidity of these compounds is also noted, affecting their antimicrobial effectiveness (Adamczyk-Woźniak et al., 2020).
Supramolecular Assemblies
Research into phenylboronic acids, including derivatives like 4-methoxyphenylboronic acids, investigates their role in the formation of supramolecular assemblies. These studies are crucial for understanding how these compounds interact at the molecular level, forming complex structures through hydrogen bonding and other intermolecular forces (Pedireddi & Seethalekshmi, 2004).
Synthesis of Functional Derivatives
Functional derivatives of compounds closely related to 5-Formyl-2-methoxyphenylboronic acid, such as 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate, have been synthesized and studied. These derivatives play a crucial role in the development of new compounds with potential applications in various fields, including pharmaceuticals (Potkin et al., 2019).
Crystal Structure Analysis
The crystal structures of alkoxyphenylboronic acids, including 2-methoxyphenylboronic acids, have been determined to design novel boronic acids with monomeric structures. These studies provide a deeper understanding of the molecular packing and interactions within these compounds, which is essential for their application in crystal engineering and material science (Cyrański et al., 2012).
Bioorthogonal Coupling Reactions
Studies involving 2-formylphenylboronic acid, a compound closely related to 5-Formyl-2-methoxyphenylboronic acid, have demonstrated its utility in bioorthogonal coupling reactions. These reactions are significant for applications in protein conjugation and have the potential for use in physiological conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
将来の方向性
作用機序
- In SM coupling, boron reagents participate in transmetalation with palladium catalysts, leading to the formation of carbon–carbon bonds .
- These reactions impact various pathways, including the synthesis of biologically active molecules and stable dye-sensitized solar cells .
Target of Action
Biochemical Pathways
Result of Action
特性
IUPAC Name |
(5-formyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNXLPHCRLBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370257 | |
| Record name | 5-Formyl-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenylboronic acid | |
CAS RN |
127972-02-5 | |
| Record name | 5-Formyl-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formyl-2-methoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





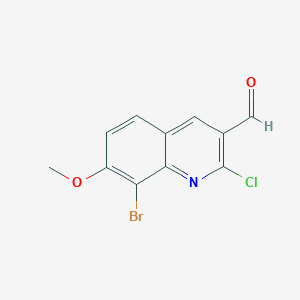
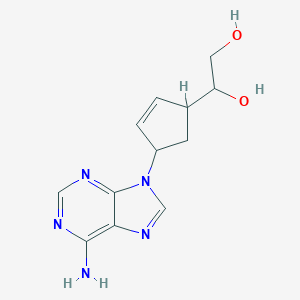
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

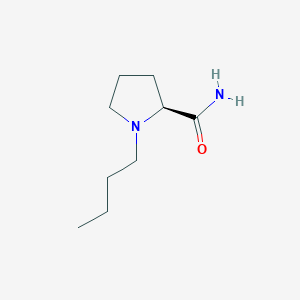


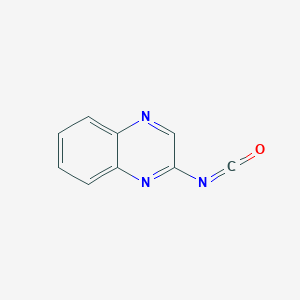
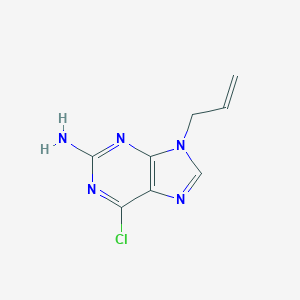
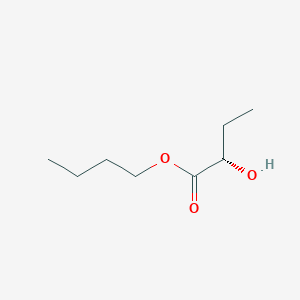

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)